molecular formula C19H20ClN3O3 B605781 5-(7-Chloro-2-((S)-1-cyclopropyl-ethyl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl)-isoxazole-3-carboxylic acid dimethylamide CAS No. 1198309-73-7

5-(7-Chloro-2-((S)-1-cyclopropyl-ethyl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl)-isoxazole-3-carboxylic acid dimethylamide

Cat. No.: B605781
CAS No.: 1198309-73-7
M. Wt: 373.8 g/mol
InChI Key: MCPBSUCAISQZQK-JTQLQIEISA-N
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Scientific Research Applications

AZD-8418 has been primarily investigated for its potential in treating nicotine addiction. Preclinical studies have shown that acute treatment with AZD-8418 reduces nicotine self-administration in animal models . Chronic treatment also attenuates nicotine self-administration, although tolerance to this effect can develop quickly . Additionally, AZD-8418 has been shown to block cue-induced reinstatement of nicotine-seeking behavior .

Beyond its application in nicotine addiction, AZD-8418’s modulation of the mGlu2 receptor suggests potential applications in other neurological and psychiatric disorders where glutamate signaling is implicated. further research is needed to explore these possibilities.

Preparation Methods

The synthetic routes and reaction conditions for AZD-8418 are not widely published. . Industrial production methods for such compounds typically involve multi-step organic synthesis, including the formation of the isoindole core and subsequent functionalization to introduce the desired substituents.

Chemical Reactions Analysis

AZD-8418 undergoes various chemical reactions typical of isoindolones. These reactions include:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole core.

    Reduction: Reduction reactions can occur, especially at the ketone group.

    Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

CAS No.

1198309-73-7

Molecular Formula

C19H20ClN3O3

Molecular Weight

373.8 g/mol

IUPAC Name

5-[7-chloro-2-[(1S)-1-cyclopropylethyl]-1-oxo-3H-isoindol-5-yl]-N,N-dimethyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H20ClN3O3/c1-10(11-4-5-11)23-9-13-6-12(7-14(20)17(13)19(23)25)16-8-15(21-26-16)18(24)22(2)3/h6-8,10-11H,4-5,9H2,1-3H3/t10-/m0/s1

InChI Key

MCPBSUCAISQZQK-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1CC1)N2CC3=C(C2=O)C(=CC(=C3)C4=CC(=NO4)C(=O)N(C)C)Cl

SMILES

C[C@@H](C1CC1)N2Cc3cc(cc(Cl)c3C2=O)c4onc(c4)C(=O)N(C)C

Canonical SMILES

CC(C1CC1)N2CC3=C(C2=O)C(=CC(=C3)C4=CC(=NO4)C(=O)N(C)C)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZD-8418, AZD8418

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(7-Chloro-2-((S)-1-cyclopropyl-ethyl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl)-isoxazole-3-carboxylic acid dimethylamide
Reactant of Route 2
Reactant of Route 2
5-(7-Chloro-2-((S)-1-cyclopropyl-ethyl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl)-isoxazole-3-carboxylic acid dimethylamide
Reactant of Route 3
Reactant of Route 3
5-(7-Chloro-2-((S)-1-cyclopropyl-ethyl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl)-isoxazole-3-carboxylic acid dimethylamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-(7-Chloro-2-((S)-1-cyclopropyl-ethyl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl)-isoxazole-3-carboxylic acid dimethylamide
Reactant of Route 5
Reactant of Route 5
5-(7-Chloro-2-((S)-1-cyclopropyl-ethyl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl)-isoxazole-3-carboxylic acid dimethylamide
Reactant of Route 6
Reactant of Route 6
5-(7-Chloro-2-((S)-1-cyclopropyl-ethyl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl)-isoxazole-3-carboxylic acid dimethylamide

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